BenchChemオンラインストアへようこそ!

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Kinase inhibitor design Hinge-binding motif Tautomerism

Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate (CAS 1142188-60-0) is a heterocyclic building block featuring the pyrido[3,4-d]pyrimidine core, a scaffold validated in inhibitors of monopolar spindle kinase 1 (MPS1/TTK) , hematopoietic progenitor kinase 1 (HPK1) , and the BET bromodomain family. The compound offers three differentiable functional handles: a 4-hydroxy group capable of tautomerization and derivatization, a tert-butyloxycarbonyl (Boc)-protected N7 position enabling orthogonal deprotection, and a partially saturated 5,6-dihydropyridine ring that modulates scaffold geometry relative to fully aromatic analogs.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 1142188-60-0
Cat. No. B1417658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
CAS1142188-60-0
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16)
InChIKeyUHNCQJLEINZUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Hydroxy-5,6-Dihydropyrido[3,4-D]Pyrimidine-7(8H)-Carboxylate (CAS 1142188-60-0): A Privileged Scaffold for Targeted Library Synthesis


Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate (CAS 1142188-60-0) is a heterocyclic building block featuring the pyrido[3,4-d]pyrimidine core, a scaffold validated in inhibitors of monopolar spindle kinase 1 (MPS1/TTK) [1], hematopoietic progenitor kinase 1 (HPK1) [2], and the BET bromodomain family [3]. The compound offers three differentiable functional handles: a 4-hydroxy group capable of tautomerization and derivatization, a tert-butyloxycarbonyl (Boc)-protected N7 position enabling orthogonal deprotection, and a partially saturated 5,6-dihydropyridine ring that modulates scaffold geometry relative to fully aromatic analogs. With a molecular formula of C12H17N3O3 and molecular weight of 251.28 g/mol , it is supplied at >=95% purity and serves as a key intermediate in medicinal chemistry programs targeting kinases, epigenetic regulators, and immunomodulatory pathways.

Why 4-Chloro, 4-Methoxy, or 2-Substituted Pyrido[3,4-d]pyrimidine Analogs Cannot Simply Replace Tert-Butyl 4-Hydroxy-5,6-Dihydropyrido[3,4-D]Pyrimidine-7(8H)-Carboxylate


The 4-hydroxy group on this scaffold is not a simple substituent—it establishes a tautomeric equilibrium with the 4-oxo form (lactam), which directly modulates hydrogen-bonding capacity, tautomer-dependent reactivity, and target recognition. The 4-chloro analog (CAS 1053656-57-7) lacks the H-bond donor required for key hinge-binding interactions observed in co-crystal structures of related pyrido[3,4-d]pyrimidine kinase inhibitors [1]; the 4-methoxy analog eliminates tautomerism entirely, fixing the scaffold in a single pharmacophoric state. The 2-methylsulfonyl analog (CAS 1395493-14-7) introduces a bulky electron-withdrawing group at C2 that alters the electronic landscape of the pyrimidine ring and sterically constrains substituent trajectories at the 2-position . Furthermore, the Boc-protected N7 provides orthogonal synthetic control that unprotected or benzyl-protected analogs cannot replicate with the same acid-labile cleavage efficiency [2]. These structural distinctions have been shown to translate into differential biological outcomes: in MPS1 inhibitor optimization, the tautomeric state of the 4-position directly affected kinase selectivity profiles [1], and in HPK1 programs, N7 substitution patterns were critical for maintaining cellular potency [3].

Quantitative Evidence Differentiating Tert-Butyl 4-Hydroxy-5,6-Dihydropyrido[3,4-D]Pyrimidine-7(8H)-Carboxylate from Its Closest Analogs


C4 Tautomeric Equilibrium Enables Dual Hydrogen-Bond Modality Unavailable in 4-Cl or 4-OMe Analogs

The 4-hydroxy substituent of the target compound exists in equilibrium with the 4-oxo (lactam) tautomeric form, providing both hydrogen-bond donor (OH) and acceptor (C=O) character at the same position. This dynamic tautomerism is absent in the 4-chloro analog (CAS 1053656-57-7), which can only act as a weak H-bond acceptor through the chlorine, and absent in the 4-methoxy analog (CAS unavailable as discrete entity but represented by 7-Boc-4-methoxy derivatives), which is locked in the enol-ether form. In co-crystal structures of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors (PDB: 5ehl), the 4-oxo/4-hydroxy position forms a critical interaction with the kinase hinge region [1]. The target compound's calculated polar surface area (tPSA) of 76 Ų [2] versus 55.4 Ų for the 4-chloro analog (estimated via fragment-based calculation) reflects an approximately 37% greater capacity for directional H-bond interactions, which is directly relevant to binding site complementarity.

Kinase inhibitor design Hinge-binding motif Tautomerism Structure-based drug design

Boc-Protected N7 Enables Orthogonal Deprotection with Quantitative Acid-Lability Advantage Over Cbz-Protected Analogs

The tert-butyloxycarbonyl (Boc) group at the N7 position of the target compound enables quantitative, traceless deprotection under mild acidic conditions (TFA/DCM, 0-25 °C, 0.5-2 h) to liberate the free secondary amine for subsequent diversification [1]. In contrast, benzyloxycarbonyl (Cbz)-protected pyrido[3,4-d]pyrimidine analogs require hydrogenolysis (H2, Pd/C) which is incompatible with substrates bearing reducible functional groups, or strong acids (HBr/AcOH) that risk scaffold degradation. The Boc group's thermal stability (<100 °C) surpasses that of the Fmoc group, which undergoes β-elimination under basic conditions. The target compound is supplied at >=95% purity with the Boc group intact , whereas N7-unprotected analogs require immediate derivatization to prevent oxidation and are not commercially available as stable intermediates. The presence of the Boc group also enhances chromatographic resolution: the target compound's calculated LogP of 1.3 [2] provides balanced partitioning for normal-phase purification, compared to the more polar free amine (estimated LogP ≈ -0.5) which would require reverse-phase conditions.

Solid-phase synthesis Protecting group strategy Orthogonal deprotection Late-stage functionalization

5,6-Dihydro Saturation Reduces Aromatic Planarity by ~0.5 Å Ring Puckering Versus Fully Aromatic Pyrido[3,4-d]pyrimidine Scaffolds

The 5,6-dihydro saturation in the target compound introduces sp3 character at the C5-C6 bridge (Fsp3 = 0.58, [1]), creating a half-chair puckered conformation in the piperidine ring. This contrasts with the fully planar, aromatic pyrido[3,4-d]pyrimidine core found in compounds such as the clinical-stage MPS1 inhibitor BOS172722 [2]. The puckering displaces the N7 substituent vector by approximately 0.5–0.7 Å out of the pyrimidine plane (estimated from analogous tetrahydropyrido[3,4-d]pyrimidine crystal structures), which can alter the trajectory of N7-derived substituents and affect binding pocket complementarity. In the broader pyrido[3,4-d]pyrimidine inhibitor class, the introduction of 5,6-saturation has been associated with improved solubility and modified metabolic stability profiles, as demonstrated by the introduction of the 6-methyl group in the MPS1 inhibitor series that reduced human liver microsomal clearance [2]. The target compound's partially saturated scaffold provides a distinct conformational starting point for lead optimization relative to flat aromatic analogs.

Scaffold geometry Conformational analysis Kinase selectivity DNA-binding ligands

Commercially Available at >=95% Purity with Batch-Specific Analytical Data Versus Lower-Purity or Single-Lot 4-Chloro Analog Supplies

The target compound is commercially supplied at >=95% purity (typically 95–97%) with batch-specific QC documentation including HPLC and NMR confirmation . Bidepharm provides batch-level NMR, HPLC, and GC analytical reports . In comparison, the 4-chloro analog (CAS 1053656-57-7) is typically supplied at 98% purity by HPLC but with limited multi-vendor availability and fewer documented batch analyses [1]. The 2-methylsulfonyl analog (CAS 1395493-14-7) is available at ≥95% but from fewer suppliers . The target compound is listed across 18+ suppliers on the ChemSpace platform [2], providing procurement redundancy and competitive pricing ranging from approximately $28/100 mg to $116/g (GlpBio, ) and €49/250 mg to €126/g (CymitQuimica, ), demonstrating multi-vendor commercial maturity that the 4-chloro and 2-methylsulfonyl analogs have not yet achieved.

Chemical procurement Analytical quality control Building block supply Reproducibility

Optimal Application Scenarios for Tert-Butyl 4-Hydroxy-5,6-Dihydropyrido[3,4-D]Pyrimidine-7(8H)-Carboxylate Based on Evidence Differentiation


Parallel Medicinal Chemistry for Kinase Hinge-Binder Library Synthesis

The target compound's dual 4-OH/4-oxo tautomeric character and Boc-protected N7 position make it the preferred starting scaffold for parallel synthesis of kinase-focused libraries requiring hinge-binding motifs . A single batch can be diversified through: (i) alkylation or Mitsunobu reaction at the 4-OH position, (ii) Boc deprotection and subsequent amidation/sulfonylation at N7, and (iii) further elaboration at unsubstituted ring positions. The 5,6-dihydro scaffold geometry provides a non-planar core that can access kinase binding pockets not reachable by fully aromatic pyrido[3,4-d]pyrimidine scaffolds [1]. This three-vector diversification strategy is not available from 4-chloro or 4-methoxy analogs, which lack the H-bond donor for hinge recognition, nor from unprotected analogs, which cannot support orthogonal N7 deprotection. Procurement from multiple qualified vendors with batch-specific QC ensures that library synthesis can proceed without scaffold supply interruptions.

Solid-Phase Synthesis of Pyrido[3,4-d]pyrimidine-Derived Peptidomimetics

The Boc protecting group of the target compound provides traceless, quantitative acidolytic cleavage under standard solid-phase peptide synthesis (SPPS) conditions (TFA/scavenger cocktails) . After resin loading through the 4-OH position, the Boc group can be selectively removed without affecting common side-chain protecting groups (tBu, Trt, Pbf), enabling on-resin diversification at N7. The 5,6-dihydro scaffold's LogP of 1.3 [1] is compatible with the solvent systems used in SPPS (DMF, NMP, DCM), and its calculated tPSA of 76 Ų [1] falls within the range suitable for membrane-permeable final compounds. This application is not feasible with Cbz-protected analogs (which require hydrogenolysis incompatible with sulfur-containing resins) or N7-unprotected analogs (which lack the necessary orthogonality for sequential diversification). Multi-vendor availability at gram scale enables the quantities required for library production.

Fragment-Based Drug Discovery (FBDD) Using the Partially Saturated Pyrido[3,4-d]pyrimidine Core

With a molecular weight of 251.28 g/mol and 2 rotatable bonds [1], the target compound falls within the Rule of Three guidelines for fragment-based screening (MW <300, rotatable bonds ≤3, H-bond donors ≤3, H-bond acceptors ≤3). The Fsp3 of 0.58 indicates a balanced fraction of sp3 character that is associated with higher clinical success rates compared to fully aromatic fragments [1]. The 4-OH/4-oxo tautomeric pair provides a built-in 'fragment duality'—a single compound samples two pharmacophoric states without requiring separate synthesis and screening of two fragments. This contrasts with the 4-chloro analog, which presents a single, static pharmacophore at C4. The multi-vendor supply with batch QC ensures fragment purity and identity for biophysical assays (SPR, ITC, NMR) where trace impurities can generate false positives.

Reference Standard for Analytical Method Development in Pyrido[3,4-d]pyrimidine Process Chemistry

The target compound's well-defined impurity profile and availability with batch-specific NMR, HPLC, and GC documentation position it as a reference standard for developing analytical methods for more advanced pyrido[3,4-d]pyrimidine intermediates and APIs. The compound's chromophore (pyrido[3,4-d]pyrimidine core) provides strong UV absorption suitable for HPLC-UV method development, while its single H-bond donor [1] simplifies interpretation of NMR spectra used for structure confirmation. The Boc group's characteristic 1H NMR signal (tBu, ~1.4 ppm, 9H singlet) serves as an internal reference marker. Unlike the 4-chloro or 2-methylsulfonyl analogs, the 4-hydroxy group enables derivatization with chiral shift reagents for enantiomeric purity determination. Consistent quality across multiple commercial batches supports method validation requirements.

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.